去磺酰胺 MLN 4924

描述

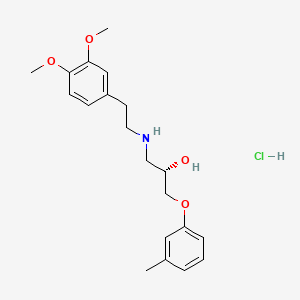

Intermediate in the preparation of MLN 4924.

科学研究应用

癌症研究

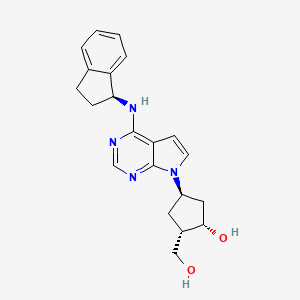

去磺酰胺 MLN 4924 是一种有效的选择性小分子 NEDD8 激活酶 (NAE) 抑制剂 {svg_1}. 在大多数测试的癌细胞中,NAE 的抑制会导致 DNA 重新复制的诱导,从而导致 DNA 损伤和细胞死亡 {svg_2}. 这使其成为各种癌症的潜在治疗剂。

弥漫性大 B 细胞淋巴瘤 (DLBCL) 的治疗

在活化的 B 细胞样 (ABC) 弥漫性大 B 细胞淋巴瘤 (DLBCL) 的临床前模型中,用 MLN4924 治疗导致 pIκBα 的快速积累,核 p65 含量减少,核因子-κB (NF-κB) 转录活性的降低,以及 G1 期阻滞,最终导致凋亡诱导 {svg_3}. 这表明 MLN4924 可能是 DLBCL 的潜在治疗方法。

NEDD8 激活酶的抑制

MLN4924 通过直接靶向对泛素连接酶 (CRL) 的活性至关重要的 NEDD8 激活酶来抑制泛素化 {svg_4}. 这种抑制会导致小鼠体内人类肿瘤异种移植物生长的抑制 {svg_5}.

基因组编辑

据报道,MLN4924 与其他小分子联合使用,可以提高人类多能干细胞中精确的 CRISPR-Cas9 基因组编辑 {svg_6}. 这表明 MLN4924 可用于提高基因组编辑的效率。

多发性骨髓瘤的治疗

通过阻断 NAE 和蛋白酶体,MLN4924 与硼替佐米联合使用可以抑制 AKT 和 mTOR,并在多发性骨髓瘤细胞系中诱导凋亡 {svg_7}. 这表明 MLN4924 可能是多发性骨髓瘤的潜在治疗方法。

细胞内蛋白质的调节

NAE 在调节泛素 E3 连接酶亚群,即泛素连接酶 (CRL) 的活性中起着至关重要的作用,这些泛素连接酶负责调节许多细胞内蛋白质的降解 {svg_8}. 通过抑制 NAE,MLN4924 可以影响这些蛋白质的调节。

作用机制

Target of Action

Desulfonamide MLN 4924, also known as (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol, primarily targets the NEDD8-activating enzyme (NAE) . NAE plays an essential role in regulating the activity of a subset of ubiquitin E3 ligases, the cullin-RING ligases (CRLs), which are responsible for regulating the destruction of many intracellular proteins .

Mode of Action

MLN 4924 is a potent and selective small molecule inhibitor of NAE . It inhibits NAE by preventing the conjugation of NEDD8 to the Cullin Ring Ligases (CRLs) . This subsequently prevents ubiquitination and proteasomal degradation of CRL substrates . In most cancer cells tested, inhibition of NAE leads to induction of DNA rereplication, resulting in DNA damage and cell death . In preclinical models of activated b cell–like (abc) diffuse large b-cell lymphoma (dlbcl), mln4924 induces an alternative mechanism of action .

Biochemical Pathways

The inhibition of NAE by MLN 4924 disrupts the neddylation cascade, a posttranslational protein modification process . This disruption leads to the accumulation of proteins that would otherwise be degraded by the ubiquitin-proteasome system . In ABC DLBCL cells, treatment with MLN4924 results in rapid accumulation of pIκBα, decrease in nuclear p65 content, reduction of nuclear factor-κB (NF-κB) transcriptional activity, and G1 arrest, ultimately resulting in apoptosis induction . These events are consistent with potent NF-κB pathway inhibition .

Pharmacokinetics

The pharmacokinetics of MLN 4924 is currently under investigation in phase 1 clinical trials . The primary objectives of these trials are to determine the maximum tolerated dose (MTD) and safety profile of MLN4924, describe the pharmacokinetics (PK) and pharmacodynamics (PD) in blood .

Result of Action

The inhibition of NAE by MLN 4924 leads to DNA damage and cell death in most cancer cells tested . In abc dlbcl cells, mln4924 induces an alternative mechanism of action, resulting in apoptosis induction . In vivo administration of MLN4924 to mice bearing human xenograft tumors of ABC- and GCB-DLBCL blocked NAE pathway biomarkers and resulted in complete tumor growth inhibition .

Action Environment

The action environment of MLN 4924 is primarily within the cell, where it interacts with NAE to inhibit the neddylation cascade . The efficacy and stability of MLN 4924 can be influenced by various environmental factors, including the presence of other drugs, the physiological state of the cell, and the specific type of cancer being treated

属性

IUPAC Name |

(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24)/t14-,15+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPPXBPNHSWHBK-QXGSTGNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)